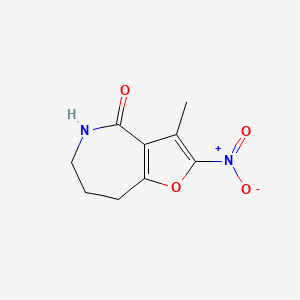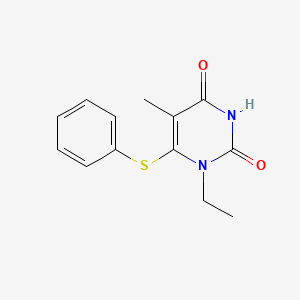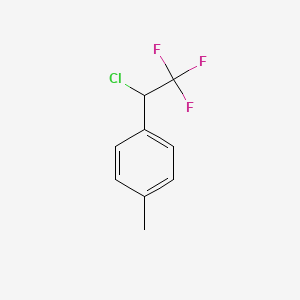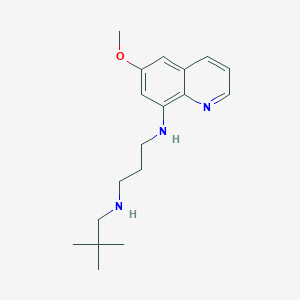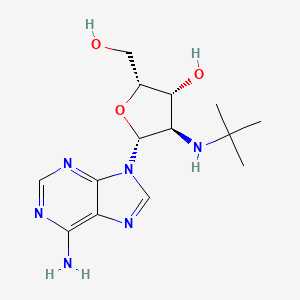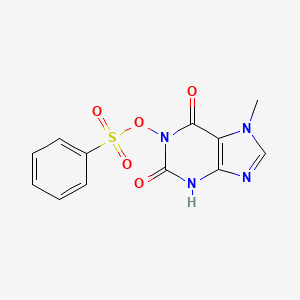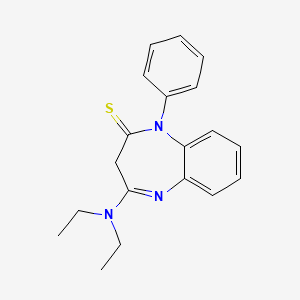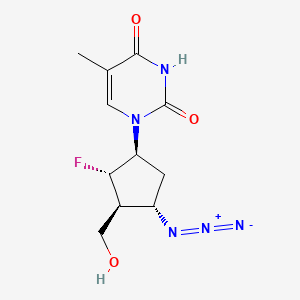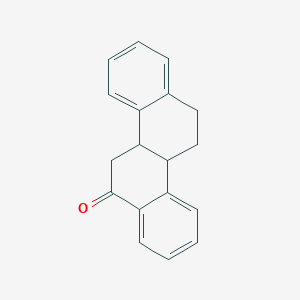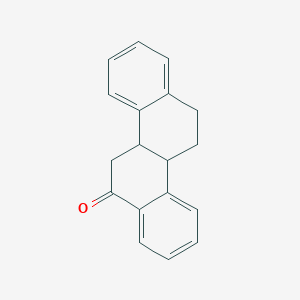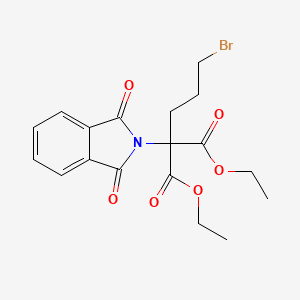
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate is a complex organic compound that features a bromopropyl group and a dioxoisoindolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxoisoindolyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the bromopropyl group: This step might involve the alkylation of the isoindole derivative with a bromopropyl halide under basic conditions.
Esterification: The final step could involve the esterification of the intermediate compound with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromopropyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl moiety.
Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate could have several scientific research applications:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action for Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The bromopropyl group could be involved in covalent bonding with biological targets, while the dioxoisoindolyl moiety might interact through non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(3-chloropropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-iodopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-hydroxypropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
The presence of the bromine atom in Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate makes it unique compared to its chloro, iodo, and hydroxy analogs. Bromine is a good leaving group, which can make the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s physical and chemical properties.
Propiedades
Número CAS |
57616-02-1 |
|---|---|
Fórmula molecular |
C18H20BrNO6 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate |
InChI |
InChI=1S/C18H20BrNO6/c1-3-25-16(23)18(10-7-11-19,17(24)26-4-2)20-14(21)12-8-5-6-9-13(12)15(20)22/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
YWYYKQPRJOYUEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCBr)(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
